4-Methyl-7-nitroindoline

Description

BenchChem offers high-quality 4-Methyl-7-nitroindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7-nitroindoline including the price, delivery time, and more detailed information at info@benchchem.com.

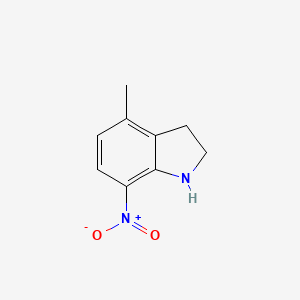

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZFJRSCMUKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601497 | |

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179176-31-9 | |

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-7-nitroindoline chemical properties and structure

An In-depth Technical Guide to 4-Methyl-7-nitroindoline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 4-Methyl-7-nitroindoline. As a specialized chemical intermediate, direct experimental data for this compound is not extensively published. Therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and predictive overview.

Core Chemical Identity: Structure and Properties

4-Methyl-7-nitroindoline is a heterocyclic aromatic compound. Its structure consists of a bicyclic indoline core, which is a dihydroindole, substituted with a methyl group at position 4 and a nitro group at position 7. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring, combined with the reactive secondary amine in the five-membered ring, makes it a versatile intermediate in organic synthesis.

Caption: Chemical structure of 4-Methyl-7-nitroindoline.

Physicochemical Data

The following table summarizes the key computed and estimated properties of 4-Methyl-7-nitroindoline. Experimental values for close analogs like 7-nitroindole and 4-methyl-3-nitroaniline are provided for context.

| Property | Value (4-Methyl-7-nitroindoline) | Reference/Analog Data |

| CAS Number | 179176-31-9[1] | N/A |

| Molecular Formula | C₉H₁₀N₂O₂ | N/A |

| Molecular Weight | 178.19 g/mol | N/A |

| Appearance | Yellow to orange crystalline solid (Predicted) | 4-Methyl-3-nitroaniline is an orange crystalline solid.[2][3] |

| Melting Point | Estimated: 80-100 °C | 7-Nitroindole: 94-98 °C[4][5]; 4-Methyl-3-nitroaniline: 74-77 °C.[3] |

| Boiling Point | > 300 °C (Predicted) | N-Methyl-4-nitro-o-toluidine: 310.3 °C (Predicted).[6] |

| Solubility | Predicted to be soluble in DMSO, DMF, and hot alcohols; low water solubility. | 7-Nitroindoline derivatives are soluble in acetonitrile/water mixtures.[7][8] Nitroanilines are generally insoluble in water.[2] |

| pKa | Estimated: ~17-18 for N-H proton | Indoline pKa is ~18. The nitro group will slightly decrease this. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most direct route to 4-Methyl-7-nitroindoline is the regioselective nitration of 4-methylindoline. The synthesis begins with a commercially available precursor, which is then subjected to nitration. The directing effects of the alkyl group and the secondary amine are crucial for achieving the desired regioselectivity.

Protocol: Synthesis of 4-Methyl-7-nitroindoline

-

Protection of Indoline Nitrogen (Optional but Recommended): To a solution of 4-methylindoline in dichloromethane (DCM), add one equivalent of acetic anhydride and a catalytic amount of a non-nucleophilic base like triethylamine. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the N-acetyl-4-methylindoline. This step prevents N-nitration and moderates the activating effect of the amine.

-

Nitration: Cool the solution of N-acetyl-4-methylindoline to 0°C in an ice bath. Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate (NO₂BF₄) for milder conditions, while maintaining the temperature below 5°C. The acetyl group directs nitration to the para position (C7), and the methyl group reinforces this preference.

-

Work-up and Deprotection: After the reaction is complete, quench the mixture by pouring it over ice water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrolysis: The resulting N-acetyl-4-methyl-7-nitroindoline is then deprotected by heating in an acidic or basic aqueous solution (e.g., HCl in methanol or aqueous NaOH) to yield the final product, 4-Methyl-7-nitroindoline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Caption: Proposed synthetic workflow for 4-Methyl-7-nitroindoline.

Reactivity Profile

The reactivity of 4-Methyl-7-nitroindoline is dictated by three main features:

-

Indoline Nitrogen: The secondary amine is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions. This site is crucial for attaching the molecule to other scaffolds or for introducing photolabile protecting groups.[7]

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. Its most significant utility lies in its ability to be reduced to an amino group (–NH₂). This transformation provides a key vector for further functionalization, such as diazotization or amide bond formation, opening pathways to a wide array of derivatives.

-

Photoreactivity: N-acyl-7-nitroindoline derivatives are well-known for their photolytic properties, acting as "caged" compounds.[7] Upon irradiation with UV light (typically around 350 nm), the N-acyl bond can be cleaved, releasing a carboxylic acid or another leaving group under neutral conditions. This makes the 7-nitroindoline core an attractive component for developing photolabile linkers and protecting groups in organic synthesis and chemical biology.[7][8]

Spectroscopic Characterization (Predicted)

A full spectroscopic analysis is essential for structure confirmation. The following data are predicted based on the chemical structure and analysis of similar compounds.[9][10][11]

| Spectroscopy | Predicted Data for 4-Methyl-7-nitroindoline |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.7 (d, 1H, Ar-H ortho to NO₂), δ 6.7-6.9 (d, 1H, Ar-H meta to NO₂), δ 3.8-4.0 (br s, 1H, N-H), δ 3.5-3.7 (t, 2H, -CH₂-N), δ 2.9-3.1 (t, 2H, Ar-CH₂-), δ 2.3-2.5 (s, 3H, Ar-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 150-155 (C-NO₂), δ 145-150 (C-N), δ 130-135 (C-CH₃), δ 125-130 (Ar-CH), δ 115-120 (Ar-CH), δ 110-115 (C-quat), δ 45-50 (-CH₂-N), δ 28-32 (Ar-CH₂-), δ 18-22 (Ar-CH₃). |

| IR (KBr) | ν (cm⁻¹): 3350-3450 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1580-1610 (Aromatic C=C stretch), 1500-1540 (Asymmetric NO₂ stretch), 1330-1370 (Symmetric NO₂ stretch). |

| Mass Spec (EI) | m/z (%): 178 (M⁺, 100), 161 (M-OH), 148 (M-NO), 132 (M-NO₂), 117 (M-NO₂ - CH₃). |

Applications in Research and Drug Development

4-Methyl-7-nitroindoline is not an end-product but a strategic building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

Caption: Synthetic utility of 4-Methyl-7-nitroindoline.

-

Photolabile Linkers: The 7-nitroindoline core is a well-established photolabile group.[7] By acylating the indoline nitrogen with a molecule of interest (e.g., a drug, a peptide), one can create a "caged" conjugate. The active molecule is released upon exposure to UV light, allowing for precise spatial and temporal control over its activity. This is highly valuable in pharmacology and cell biology research.

-

Medicinal Chemistry Scaffolds: The reduction of the nitro group to an amine yields 7-amino-4-methylindoline. This diamine is a precursor for constructing complex heterocyclic systems. For example, condensation reactions can lead to the formation of fused polycyclic structures like those found in certain alkaloids or synthetic compounds with DNA-intercalating properties.[12] Quinolines and indoles are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[12]

-

Intermediate for Dyes and Materials: Nitroaromatic compounds are often precursors to dyes and pigments. The amino derivative can be diazotized and coupled to form azo dyes, while the overall structure could be incorporated into polymers or materials where its electronic properties are of interest.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Methyl-7-nitroindoline is not widely available, the handling precautions can be inferred from data on structurally similar nitroaromatic compounds like 7-nitroindole and various nitroanilines.[13][14][15]

| Hazard Category | Precautionary Measures and Information |

| GHS Hazard Statements | Warning. (Predicted) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H335: May cause respiratory irritation.[13][15][16] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[13][16] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and refrigerated for long-term stability.[13][16] Protect from light. Incompatible with strong oxidizing agents, strong acids, and strong bases.[15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][16] |

Conclusion

4-Methyl-7-nitroindoline emerges as a chemical intermediate of significant potential, particularly in the fields of medicinal chemistry and photochemistry. While not a common off-the-shelf reagent, its logical synthesis and the versatile, orthogonal reactivity of its functional groups—the nucleophilic indoline nitrogen and the reducible, photo-sensitizing nitro group—make it a valuable target for synthetic chemists. Its utility in creating photolabile systems and as a precursor to complex, biologically relevant heterocyclic scaffolds underscores its importance as a strategic building block for advanced scientific research.

References

- [No specific title found]. (2017, May 30).

-

PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-4-nitro-indoline. Retrieved from [Link]

- [No specific title found]. (2023, February 27).

- [No specific title found]. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- [No specific title found]. 4-nitroindole. Organic Syntheses Procedure.

- [No specific title found]. (2025, May 20). 7-Nitro-1H-indole - 6960-42-5.

- [No specific title found]. (2023, September 11).

- [No specific title found]. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

LookChem. (n.d.). Cas 41663-84-7,4-Nitro-N-methylphthalimide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-7-nitroquinoline. Retrieved from [Link]

- [No specific title found].

- [No specific title found]. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- [No specific title found]. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

- [No specific title found]. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC - NIH.

- [No specific title found]. (2023, February 27).

-

EPA. (n.d.). hydro-.omega.-hydroxypoly[oxy(methyl-1,2-ethanediyl)] and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

-

PubChem. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin. Retrieved from [Link]

- [No specific title found]. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.

Sources

- 1. 4-Methyl-7-nitroindoline | 179176-31-9 [amp.chemicalbook.com]

- 2. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cionpharma.com [cionpharma.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 7-硝基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 10439-77-7 CAS MSDS (N-METHYL-4-NITRO-O-TOLUIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. brieflands.com [brieflands.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-7-nitroindoline

This guide provides a comprehensive overview of the synthetic pathways to 4-Methyl-7-nitroindoline, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis of this molecule presents a classic challenge in regioselectivity on a substituted aromatic system. This document will delve into a robust and logical multi-step synthesis, elucidating the rationale behind each procedural step and providing detailed experimental protocols.

Introduction: The Strategic Importance of 4-Methyl-7-nitroindoline

Substituted indolines are a prevalent scaffold in a multitude of biologically active compounds. The introduction of a nitro group, a versatile functional group, opens avenues for further chemical transformations, such as reduction to an amine, which is a common precursor in the synthesis of more complex heterocyclic systems. Specifically, the 4-methyl-7-nitroindoline core is of significant interest due to the precise placement of its substituents, which can influence the pharmacological properties of derivative compounds.

Direct nitration of 4-methylindoline is fraught with challenges, including lack of regioselectivity and potential for oxidative side reactions. Therefore, a more controlled, multi-step approach is warranted. This guide will focus on a three-stage synthesis: N-protection of the indoline nitrogen, regioselective nitration, and subsequent deprotection.

Overall Synthetic Pathway

The synthesis of 4-Methyl-7-nitroindoline can be efficiently achieved through a three-step sequence starting from the commercially available 4-methylindoline.

Caption: Overall synthetic pathway for 4-Methyl-7-nitroindoline.

Part 1: N-Acetylation of 4-Methylindoline

Causality Behind Experimental Choices

The initial and critical step in this synthesis is the protection of the indoline nitrogen. The secondary amine of the indoline ring is susceptible to oxidation under the strongly acidic and oxidative conditions of nitration. Furthermore, protonation of the nitrogen under acidic conditions would create a strongly deactivating group, hindering the desired electrophilic aromatic substitution on the benzene ring.

N-acetylation serves two primary purposes:

-

Protection: It shields the nitrogen from unwanted side reactions.

-

Directing Group: The resulting acetamido group is a potent ortho-, para-director, which is instrumental in achieving the desired regioselectivity in the subsequent nitration step.

Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the ease of removal of the acetic acid byproduct.

Experimental Protocol: Synthesis of N-Acetyl-4-methylindoline

| Reagent/Parameter | Value |

| Starting Material | 4-Methylindoline |

| Reagent | Acetic Anhydride |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | >95% |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-methylindoline (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-4-methylindoline as a solid or oil, which can be used in the next step without further purification.

Part 2: Regioselective Nitration of N-Acetyl-4-methylindoline

Causality Behind Experimental Choices

The regioselectivity of the nitration step is the cornerstone of this synthesis. The outcome is governed by the directing effects of the substituents on the aromatic ring.

-

N-Acetyl Group: A strong ortho-, para-director.

-

Methyl Group: A weaker ortho-, para-director.

The positions ortho to the N-acetyl group are C7 and C5. The position para to the N-acetyl group is C5. The positions ortho to the methyl group are C3 (on the pyrroline ring) and C5. The position para to the methyl group is C7.

The powerful para-directing effect of the N-acetyl group strongly favors substitution at the C7 position. This is further reinforced by the para-directing effect of the methyl group. The C5 position is sterically hindered due to its proximity to the methyl group. Thus, the C7 position is the most electronically activated and sterically accessible site for electrophilic attack.

A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for activated aromatic systems. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Caption: Experimental workflow for the nitration of N-Acetyl-4-methylindoline.

Experimental Protocol: Synthesis of N-Acetyl-4-methyl-7-nitroindoline

| Reagent/Parameter | Value |

| Starting Material | N-Acetyl-4-methylindoline |

| Reagent | Concentrated Nitric Acid (HNO₃) |

| Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | -10 °C to 0 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 70-85% |

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5 volumes) at -10 °C.

-

Reaction Setup: Dissolve N-Acetyl-4-methylindoline (1.0 eq) in concentrated sulfuric acid (10 volumes) and cool the mixture to -10 °C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the acetylated indoline, ensuring the temperature is maintained below 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain N-Acetyl-4-methyl-7-nitroindoline.

Part 3: N-Deprotection of N-Acetyl-4-methyl-7-nitroindoline

Causality Behind Experimental Choices

For applications where the free amine is required, the N-acetyl group must be removed. This can be achieved through either acidic or basic hydrolysis.

-

Acidic Hydrolysis: Typically performed with a strong acid like hydrochloric acid in an alcohol/water mixture. This method is effective but may not be suitable for substrates with other acid-labile functional groups.

-

Basic Hydrolysis: Carried out with a strong base such as sodium hydroxide or potassium hydroxide in an alcohol/water mixture. This is often a milder alternative to acidic hydrolysis.[1]

The choice between acidic and basic conditions will depend on the overall stability of the molecule and the presence of other functional groups.

Experimental Protocol: Synthesis of 4-Methyl-7-nitroindoline

Method A: Acidic Hydrolysis

| Reagent/Parameter | Value |

| Starting Material | N-Acetyl-4-methyl-7-nitroindoline |

| Reagent | Concentrated Hydrochloric Acid (HCl) |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Expected Yield | 80-90% |

Step-by-Step Methodology:

-

Reaction Setup: Suspend N-Acetyl-4-methyl-7-nitroindoline (1.0 eq) in a mixture of ethanol (10 volumes) and concentrated hydrochloric acid (5 volumes).

-

Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method B: Basic Hydrolysis

| Reagent/Parameter | Value |

| Starting Material | N-Acetyl-4-methyl-7-nitroindoline |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Methanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Expected Yield | 85-95% |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-Acetyl-4-methyl-7-nitroindoline (1.0 eq) in a mixture of methanol (10 volumes) and a 10% aqueous solution of sodium hydroxide (10 volumes).

-

Hydrolysis: Heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Isolation: Extract the aqueous residue with an organic solvent (e.g., DCM). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-Methyl-7-nitroindoline. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthesis of 4-Methyl-7-nitroindoline is a well-defined, multi-step process that hinges on the principles of protecting group chemistry and the understanding of electrophilic aromatic substitution. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the nitration step, and the judicious choice of reagents for each transformation.

References

- Somei, M., et al. (1981). A versatile synthesis of 4-nitroindole. Chemical & Pharmaceutical Bulletin, 29(3), 726-731.

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

- Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S.

- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76.

-

Sousa, Â. F., Telo, J. P., & Santos, P. P. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Repositório da Universidade de Lisboa. [Link]

-

Organic Chemistry Portal. (n.d.). Acetyl Deprotection - Basic Conditions. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-7-nitroindoline (CAS 179176-31-9): A Photolabile Protecting Group for Advanced Research

Introduction: The Quest for Spatiotemporal Control in Biological Systems

In the intricate world of biological research, the ability to initiate and terminate cellular processes with high precision is paramount. "Caged" compounds, which are biologically inert molecules that can be activated by light, have emerged as indispensable tools for achieving this spatiotemporal control.[1] At the heart of this technology lies the photolabile protecting group (PPG), a molecular "cage" that is cleaved upon illumination to release a bioactive molecule. This guide provides a comprehensive technical overview of 4-Methyl-7-nitroindoline, a member of the nitroindoline family of PPGs, for researchers, scientists, and drug development professionals.

The 7-nitroindoline scaffold is renowned for its favorable combination of thermal stability and rapid, efficient photolysis, making it a preferred choice for caging a variety of biologically active molecules, including neurotransmitters.[2] This guide will delve into the core principles of 4-Methyl-7-nitroindoline, offering insights into its properties, synthesis, mechanism of action, and practical applications, with a focus on empowering researchers to leverage this powerful tool in their experimental designs.

Physicochemical Properties: A Comparative Perspective

While specific experimental data for 4-Methyl-7-nitroindoline is not extensively documented in publicly available literature, its properties can be reliably inferred from its close and widely used analog, 4-Methoxy-7-nitroindoline (MNI). The primary difference, the substitution of a methyl group for a methoxy group at the 4-position, is expected to have a modest impact on its physicochemical characteristics.

| Property | 4-Methyl-7-nitroindoline (Predicted/Inferred) | 4-Methoxy-7-nitroindoline (MNI) (Reference) | Rationale for Prediction |

| CAS Number | 179176-31-9 | 872975-24-1[3] | - |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₃ | The methyl group (CH₃) replaces the methoxy group (OCH₃). |

| Molecular Weight | 178.19 g/mol | 194.19 g/mol [3] | Calculated based on the atomic weights of the constituent atoms. |

| Appearance | Likely a yellow or orange crystalline solid. | Yellow solid. | The nitroaromatic chromophore is responsible for the color. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and acetonitrile; sparingly soluble in aqueous solutions. | Soluble in DMSO. | The core indoline structure is largely nonpolar. |

| UV-Vis λmax | Predicted to be in the 350-380 nm range. | ~360 nm when caged with dopamine.[4] | The methyl group is a weaker electron-donating group than the methoxy group, which may result in a slight hypsochromic (blue) shift compared to MNI. |

| Molar Extinction (ε) | Expected to be in the range of 5,000-10,000 M⁻¹cm⁻¹. | Not widely reported, but related nitroindoles have ε in this range.[5] | The core chromophore structure is the primary determinant of molar absorptivity. |

Synthesis of the 4-Methyl-7-nitroindoline Core

Proposed Synthetic Pathway:

Causality Behind Experimental Choices:

-

Starting Material: 4-Methylindole is a commercially available and logical starting point.

-

Reduction to Indoline: The direct nitration of indole can be complex, leading to mixtures of isomers and polymerization. Reduction of the indole to the corresponding indoline saturates the 2,3-double bond, deactivating the pyrrole ring towards electrophilic attack and favoring nitration on the benzene ring. Sodium cyanoborohydride in acetic acid is a common and effective method for this reduction.

-

Nitration: The nitration of the 4-methylindoline is the key step. The directing effects of the amine and methyl groups will influence the position of nitration. While a mixture of isomers is possible, the 7-position is sterically accessible and electronically favored for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is a standard nitrating agent, though milder reagents like acetyl nitrate may offer better control and selectivity. Purification by column chromatography would be necessary to isolate the desired 7-nitro isomer.

Mechanism of Action: The Photochemical Release

The utility of 4-Methyl-7-nitroindoline as a PPG lies in its ability to undergo a rapid, light-induced chemical transformation that liberates the attached bioactive molecule. This process, known as photolysis or uncaging, is initiated by the absorption of a photon, typically in the near-UV range.

Pillars of the Mechanism:

-

Photon Absorption: The process begins with the nitroaromatic chromophore absorbing a photon, which elevates the molecule to an excited electronic state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic position of the indoline ring, forming a transient aci-nitro intermediate.[2]

-

Rearrangement and Cleavage: This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the indoline nitrogen to the caged molecule. This step regenerates the aromaticity of the indoline ring system, now as a nitrosoindole byproduct, and releases the bioactive molecule in its active form.

The entire process occurs on a very fast timescale, often in the microsecond to millisecond range, which is crucial for studying rapid biological events like synaptic transmission.[6]

Applications in Research and Drug Development

The primary application of 4-Methyl-7-nitroindoline is in the "caging" of bioactive molecules to enable their light-mediated release. This technique is particularly powerful in neuroscience for studying the function of neurotransmitters and their receptors with high spatial and temporal resolution.

Experimental Protocol 1: Caging of L-Glutamate with 4-Methyl-7-nitroindoline

This protocol describes a general procedure for the synthesis of 4-Methyl-7-nitroindolinyl-caged L-glutamate.

Materials:

-

4-Methyl-7-nitroindoline

-

N-Boc-L-glutamic acid di-tert-butyl ester

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Reverse-phase HPLC system for purification

Methodology:

-

Activation and Coupling: a. Dissolve N-Boc-L-glutamic acid di-tert-butyl ester (1 equivalent) and a coupling agent (e.g., DCC or EDC, 1.1 equivalents) in anhydrous DCM. b. Add a catalyst (e.g., DMAP, 0.1 equivalents, or NHS, 1.1 equivalents) and stir at room temperature for 15-30 minutes. c. Add 4-Methyl-7-nitroindoline (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up and Purification of Protected Intermediate: a. Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). b. Dilute the filtrate with DCM and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the fully protected N-(N-Boc-di-tert-butyl-L-glutamyl)-4-methyl-7-nitroindoline.

-

Deprotection: a. Dissolve the purified, protected intermediate in a solution of TFA in DCM (e.g., 50% v/v). b. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS). c. Remove the solvent and excess TFA under reduced pressure.

-

Final Purification: a. Purify the crude product by reverse-phase HPLC to obtain pure 4-Methyl-7-nitroindolinyl-caged L-glutamate. b. Lyophilize the pure fractions to yield the final product as a stable powder.

Experimental Protocol 2: One-Photon Uncaging in Brain Slices

This protocol outlines a typical experiment using caged glutamate to study synaptic transmission in acute brain slices using one-photon illumination.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

-

Electrophysiology: Transfer a slice to a recording chamber on a microscope stage and establish a whole-cell patch-clamp recording from a target neuron.

-

Application of Caged Compound: Perfuse the slice with aCSF containing 4-Methyl-7-nitroindolinyl-caged L-glutamate at a working concentration (typically 200-500 µM).

-

Photostimulation: Using a UV light source (e.g., a xenon arc lamp or a UV laser) coupled to the microscope, deliver a brief pulse of light (1-5 ms) to a specific dendritic region of the recorded neuron.

-

Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) with the patch-clamp amplifier.

-

Data Analysis: Analyze the amplitude, kinetics, and spatial profile of the light-evoked responses to map the distribution and properties of glutamate receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Methyl-7-nitroindoline and related compounds. Safety Data Sheets (SDS) for analogous nitroaromatic compounds provide essential guidance.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Nitroaromatic compounds can be light-sensitive.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Methyl-7-nitroindoline represents a valuable, albeit less characterized, member of the 7-nitroindoline family of photolabile protecting groups. Its structural similarity to the widely used MNI caging group suggests it possesses favorable properties for the spatiotemporal control of biological processes. While this guide has provided a framework for its synthesis and application based on well-established chemical principles and protocols for analogous compounds, further research is needed to fully characterize its specific photochemical properties, including its precise absorption spectrum, molar extinction coefficient, and quantum yield of photolysis. Such data will be crucial for optimizing its use in quantitative uncaging experiments and for direct comparison with other PPGs. As the demand for more sophisticated tools for optical control in biology and medicine continues to grow, a deeper exploration of the structure-property relationships within the nitroindoline family, including the impact of substitutions like the 4-methyl group, will undoubtedly pave the way for the development of next-generation caged compounds with enhanced capabilities.

References

- BenchChem. (2025).

- Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.

- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Ellis-Davies, G. C. (2014). Caged compounds for multichromic optical interrogation of neural systems. European Journal of Neuroscience, 39(11), 1841-1849.

- Goard, M. J., & Dan, Y. (2009). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Optical imaging and electrophysiology, 61-75.

- Kafitz, K. W., & Kleinhans, C. (2022). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. JoVE (Journal of Visualized Experiments), (186), e52038.

- BenchChem. (2025). Application Notes and Protocols for Combining NPEC-Caged Dopamine with Electrophysiology. BenchChem.

-

PubMed. (n.d.). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Retrieved from [Link]

- Papageorgiou, G., Corrie, J. E., & Ogden, D. (2014). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. In Caged compounds (pp. 135-155). Humana Press, New York, NY.

- Shoham, S., O'Connor, D. H., Sarkisov, D. V., & Wang, S. S. H. (2005). Rapid neurotransmitter uncaging in spatially defined patterns.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.

-

PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved from [Link]

- Zayat, L., Bar-Nahum, I., & Yitzchaik, S. (2006).

- Finnegan, P. M., & Johnson, C. R. (2023). Isomeric Identification of the Nitroindole Chromophore in Indole+ NO3 Organic Aerosol. ACS Earth and Space Chemistry, 7(1), 180-188.

Sources

- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methoxy-7-nitro-indoline | C9H10N2O3 | CID 17945827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Predictive Spectroscopic and Structural Analysis of 4-Methyl-7-nitroindoline

Abstract: This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 4-Methyl-7-nitroindoline. In the absence of a complete, formally published dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By synthesizing data from structurally related analogues and foundational spectroscopic theory, we present a robust, predictive framework for the characterization of 4-Methyl-7-nitroindoline, intended to guide researchers in synthesis, purification, and structural verification efforts.

Introduction and Molecular Structure

4-Methyl-7-nitroindoline is a heterocyclic aromatic compound featuring an indoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The structure is further functionalized with a methyl group at position 4 and a nitro group at position 7. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior. The indoline scaffold is a privileged structure in medicinal chemistry, and understanding the precise characterization of its derivatives is paramount for drug development and materials science.

Spectroscopic analysis is the cornerstone of molecular characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups based on their vibrational modes, and MS reveals the molecular mass and fragmentation patterns. The integrated application of these techniques provides unambiguous structural confirmation. This guide will detail the expected spectroscopic data for 4-Methyl-7-nitroindoline, providing a reliable benchmark for experimental verification.

Figure 1: Molecular Structure of 4-Methyl-7-nitroindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of ¹H (proton) and ¹³C nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, amine, and methyl protons. The electron-withdrawing nitro group at C7 will significantly deshield adjacent protons (H-6), while the electron-donating methyl group at C4 will have a shielding effect.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-7-nitroindoline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|---|

| H-6 | ~7.5 - 7.7 | d (doublet) | 1H | J = ~8.0 Hz | Strongly deshielded by the adjacent nitro group and ortho-coupled to H-5. |

| H-5 | ~6.8 - 7.0 | d (doublet) | 1H | J = ~8.0 Hz | Ortho-coupled to H-6. |

| N-H | ~4.0 - 5.5 | br s (broad singlet) | 1H | - | Typical range for indoline N-H; broad due to quadrupole broadening and exchange. |

| C2-H₂ | ~3.6 - 3.8 | t (triplet) | 2H | J = ~8.5 Hz | Aliphatic protons adjacent to the aromatic ring and nitrogen. Coupled to C3-H₂. |

| C3-H₂ | ~3.0 - 3.2 | t (triplet) | 2H | J = ~8.5 Hz | Aliphatic protons coupled to C2-H₂. |

| C4-CH₃ | ~2.3 - 2.5 | s (singlet) | 3H | - | Aromatic methyl group, appears as a singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the nitro group (C7) will be significantly deshielded (shifted downfield), as will the other aromatic carbon attached to nitrogen (C7a).

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-7-nitroindoline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C7 | ~150 - 155 | Aromatic carbon directly attached to the strongly electron-withdrawing NO₂ group. |

| C7a | ~145 - 150 | Aromatic carbon attached to the indoline nitrogen. |

| C3a | ~135 - 140 | Quaternary aromatic carbon at the ring junction. |

| C4 | ~128 - 133 | Quaternary aromatic carbon attached to the methyl group. |

| C6 | ~125 - 130 | Aromatic CH carbon adjacent to the nitro-substituted carbon. |

| C5 | ~115 - 120 | Aromatic CH carbon. |

| C2 | ~45 - 50 | Aliphatic CH₂ carbon adjacent to nitrogen. |

| C3 | ~28 - 33 | Aliphatic CH₂ carbon. |

| C4-CH₃ | ~18 - 22 | Methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-7-nitroindoline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Average 1024 or more scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) bonds will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 4-Methyl-7-nitroindoline

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

|---|---|---|---|

| ~3350 - 3450 | N-H Stretch | Medium | Characteristic of secondary amines in the indoline ring. |

| ~3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | Indicates C-H bonds on the benzene ring. |

| ~2850 - 2960 | Aliphatic C-H Stretch | Medium | Arises from the CH₂ and CH₃ groups. |

| ~1590 - 1610 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1500 - 1550 | Asymmetric N-O Stretch (NO₂) | Strong | A highly characteristic and strong absorption for aromatic nitro compounds.[1][2][3] |

| ~1330 - 1370 | Symmetric N-O Stretch (NO₂) | Strong | The second characteristic strong absorption for aromatic nitro compounds.[1][2][3] |

| ~800 - 850 | C-H Out-of-Plane Bending | Strong | Pattern can be indicative of the aromatic substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid 4-Methyl-7-nitroindoline powder onto the crystal.

-

Data Acquisition: Apply pressure with the built-in anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the sample off the crystal surface thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 4-Methyl-7-nitroindoline (C₉H₁₀N₂O₂), the exact molecular weight is 178.0742 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 178 | [M]⁺˙ | Molecular ion peak. |

| 161 | [M - OH]⁺ | Loss of a hydroxyl radical, a common rearrangement for ortho-nitro compounds. |

| 148 | [M - NO]⁺ | Loss of nitric oxide. |

| 132 | [M - NO₂]⁺ | Loss of the nitro group. |

| 131 | [M - NO₂ - H]⁺ | Subsequent loss of a hydrogen atom from the indoline ring. |

| 117 | [C₈H₇N]⁺˙ | Loss of NO₂ and a methyl radical, followed by rearrangement. |

Figure 2: Predicted Fragmentation Pathway for 4-Methyl-7-nitroindoline in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is suitable. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used.

-

Ionization:

-

EI: Use a standard electron energy of 70 eV.

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse into the source. ESI is a softer ionization technique and may yield a prominent protonated molecule [M+H]⁺ at m/z 179.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

High-Resolution MS (HRMS): To confirm the elemental composition, analyze the sample on a high-resolution instrument (e.g., TOF or Orbitrap). The measured mass should be within 5 ppm of the calculated exact mass (178.0742 for C₉H₁₀N₂O₂).

Integrated Spectroscopic Workflow

The confirmation of the structure of 4-Methyl-7-nitroindoline is a logical, multi-step process where each technique provides complementary information. The workflow below illustrates how data from MS, IR, and NMR are integrated for a conclusive structural assignment.

Figure 3: Workflow for the Integrated Spectroscopic Confirmation of 4-Methyl-7-nitroindoline.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Zimmermann, T., & Griebel, J. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1463-1472. Available at: [Link]

-

Bonacci, G., Asciutto, E. K., Woodcock, S. R., Salvatore, S. R., Freeman, B. A., & Schopfer, F. J. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1551. Available at: [Link]

- Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass spectra of organic molecules—V: The fragmentation of some nitro-compounds. Analytica Chimica Acta, 31, 527-534.

- Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). In The Chemistry of Functional Groups. Wiley.

-

Seibl, J. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 45(21), 2633-2640. Available at: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

4-Methylindole. (n.d.). PubChem. Retrieved from [Link]

-

Khaikin, L. S., et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... Structural Chemistry, 23(4), 1161-1185. Available at: [Link]

-

General NMR Experimental Procedures. (n.d.). Figshare. A representative source for standard NMR protocols. Retrieved from [Link]

-

Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society, 3273-3277. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Available at: [Link]

-

Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. (2023). ACS Omega, 8(9), 8987–8998. Available at: [Link]

Sources

The Photochemical Landscape of 7-Nitroindoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Light in Biological Discovery

In the intricate dance of cellular communication, the ability to initiate a specific biological event at a precise moment and location is paramount. Photolabile protecting groups, or "caged" compounds, have emerged as indispensable tools in this endeavor, offering unparalleled spatiotemporal control over the release of bioactive molecules. Among these, 7-nitroindoline derivatives have carved a significant niche, particularly in neuroscience and cell biology, for their robust photochemical properties and versatility. This guide, intended for the hands-on researcher and the discerning drug development professional, delves into the core photochemical principles of 7-nitroindoline derivatives, offering a blend of mechanistic insights and field-proven experimental protocols. As a senior application scientist, my objective is not merely to present data but to illuminate the causality behind experimental choices, empowering you to harness the full potential of these remarkable photoactivatable probes.

The 7-Nitroindoline Scaffold: A Photosensitive Workhorse

The 7-nitroindoline moiety serves as a highly efficient photoremovable protecting group. Its core structure, a bicyclic aromatic amine with a nitro group at the 7-position, is the key to its photosensitivity. The most widely utilized derivatives are N-acyl-7-nitroindolines, where a molecule of interest, such as a neurotransmitter or a carboxylic acid, is linked to the indoline nitrogen via an amide bond.[1][2] This "caged" configuration renders the bioactive molecule inert until a pulse of light triggers its release.

The versatility of the 7-nitroindoline scaffold is further demonstrated by the development of derivatives with modified photophysical and pharmacological properties. For instance, the introduction of a methoxy group at the 4-position (4-methoxy-7-nitroindolinyl, MNI) enhances the two-photon absorption cross-section, making it a workhorse for two-photon uncaging microscopy.[3][4] Further modifications, such as the addition of a second nitro group (as in 4-methoxy-5,7-dinitroindolinyl, MDNI, and 4-carboxymethoxy-5,7-dinitroindolinyl, CDNI), can significantly increase the quantum yield of photolysis.[3][4]

Core Photochemical Properties and the Uncaging Cascade

The liberation of a bioactive molecule from a 7-nitroindoline cage is a rapid and efficient process initiated by the absorption of a photon. This can be achieved through either one-photon absorption (1PA) using UV light (typically around 350 nm) or two-photon absorption (2PA) using near-infrared light (typically around 720 nm).[5][6] The latter offers the significant advantage of deeper tissue penetration and reduced phototoxicity, making it ideal for in vivo and thick tissue preparations.[7]

The Uncaging Mechanism: A Step-by-Step Breakdown

The photolysis of N-acyl-7-nitroindolines is a well-studied process that proceeds through a series of transient intermediates. While the exact mechanism can be solvent-dependent, the generally accepted pathway in aqueous solutions, relevant for most biological experiments, is as follows:

-

Photoexcitation: The process begins with the absorption of a photon, which elevates the 7-nitroindoline derivative to an excited singlet state, followed by rapid intersystem crossing to a triplet state.

-

Intramolecular Rearrangement: The excited state undergoes a critical intramolecular redox reaction. An oxygen atom from the nitro group is transferred to the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

-

Hydrolysis and Release: This intermediate is unstable in aqueous environments and rapidly hydrolyzes. This hydrolysis step cleaves the amide bond, releasing the bioactive molecule (e.g., a carboxylic acid).

-

Byproduct Formation: The remainder of the caging molecule rearranges to form a 7-nitrosoindole byproduct.[8] It is crucial to note that in less aqueous or aprotic solvents, the photolysis can yield a nitroindoline byproduct instead.[8]

The speed of this process is a key advantage of 7-nitroindoline cages, with release half-times often in the microsecond to sub-millisecond range, enabling the study of rapid biological processes like synaptic transmission.[9]

Quantitative Photochemical Parameters

The efficiency of a caged compound is defined by several key photochemical parameters. Understanding these is crucial for selecting the appropriate derivative and designing effective uncaging experiments.

| Derivative | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon λmax (nm) | Two-Photon Action Cross-Section (δu) (GM) |

| MNI-glutamate | ~330-350 | 0.065 - 0.085[3][4] | ~720-730 | 0.06[1][3] |

| CDNI-glutamate | ~330 | ~0.5[3][4] | ~720 | 0.06[3] |

| MDNI-glutamate | ~330 | ~0.5[3][4] | ~720 | Not Widely Reported |

| DPNI-GABA | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |

Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The quantum yield represents the efficiency of converting an absorbed photon into a photoreaction. The two-photon action cross-section is a measure of the efficiency of two-photon uncaging.

Experimental Protocols: From Synthesis to Uncaging

The successful application of 7-nitroindoline derivatives hinges on meticulous experimental execution. The following protocols provide a detailed, step-by-step guide for the synthesis, characterization, and application of these compounds.

Synthesis of N-Acyl-7-Nitroindoline Caged Compounds

The synthesis of N-acyl-7-nitroindoline derivatives, such as caged glutamate, typically involves the coupling of the 7-nitroindoline moiety with the desired bioactive molecule. The following is a generalized protocol that can be adapted for various carboxylic acids.

Materials:

-

7-nitroindoline or a derivative (e.g., 4-methoxy-7-nitroindoline)

-

Protected amino acid (e.g., Boc-L-glutamic acid α-benzyl ester)

-

Coupling agents (e.g., EDC, HOBt)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Base (e.g., DIPEA)

-

Deprotection reagents (e.g., TFA)

-

HPLC for purification

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve the protected amino acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to form the active ester. The rationale for using coupling agents like EDC and HOBt is to convert the carboxylic acid into a more reactive species that can readily form an amide bond with the weakly nucleophilic indoline nitrogen, while minimizing side reactions.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the 7-nitroindoline derivative (1 equivalent) and DIPEA (2 equivalents) in anhydrous DMF.

-

Slowly add the activated amino acid solution to the 7-nitroindoline solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified, protected caged compound in a solution of TFA in DCM (e.g., 20% v/v).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and TFA under reduced pressure.

-

-

Final Purification:

Characterization of 7-Nitroindoline Derivatives

Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized caged compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the caged compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to assess the purity of the final product and to quantify its concentration.

-

UV-Vis Spectroscopy: The absorption spectrum is measured to determine the λmax and the molar extinction coefficient (ε), which are crucial for calculating the quantum yield and for designing photolysis experiments.

One-Photon Uncaging Experimental Setup

A typical flash photolysis setup for one-photon uncaging in a cuvette or on a microscope is depicted below.

Components:

-

Light Source: A high-intensity lamp (e.g., Xenon arc lamp) or a UV laser.

-

Wavelength Selection: A monochromator or bandpass filter to isolate the desired uncaging wavelength (e.g., 350 nm).

-

Shutter: An electronic shutter for precise control of the light exposure duration.

-

Focusing Optics: Lenses to focus the light onto the sample.

-

Sample Holder: A quartz cuvette or a microscope stage.

-

Detector: A photodiode or a biological detector (e.g., a patch-clamped neuron) to measure the effect of the released molecule.

Two-Photon Uncaging Experimental Setup

Two-photon uncaging requires a specialized microscope equipped with a femtosecond pulsed near-infrared laser.

Components:

-

Laser: A mode-locked Ti:Sapphire laser is commonly used, tunable in the near-infrared range (e.g., ~720 nm for MNI derivatives).

-

Microscope: A laser-scanning microscope with high numerical aperture (NA) objectives to achieve a tight focal volume.

-

Scanners: Galvanometer-based scanners to direct the laser beam to the desired location within the sample.

-

Pockels Cell or AOM: To control the laser intensity and pulse duration with high precision.

-

Detector: For simultaneous imaging (e.g., photomultiplier tubes) and/or a biological detector.

Troubleshooting and Best Practices

Synthesis:

-

Low Coupling Efficiency: Ensure all reagents and solvents are anhydrous. The indoline nitrogen is a weak nucleophile, so efficient activation of the carboxylic acid is critical. Consider using alternative coupling agents.

-

Difficult Purification: If the crude product is difficult to purify by column chromatography, consider reverse-phase HPLC as an alternative.

-

Incomplete Deprotection: Extend the reaction time or use a higher concentration of TFA. Ensure complete removal of the protecting groups by LC-MS.

Uncaging Experiments:

-

Low Uncaging Efficiency:

-

Verify the concentration and purity of your caged compound.

-

Check the output power and wavelength of your light source.

-

For two-photon uncaging, ensure proper alignment of the laser and the microscope optics.

-

-

Phototoxicity:

-

Use the lowest effective light dose (intensity and duration).

-

For two-photon experiments, use longer wavelengths where possible to reduce scattering and absorption by endogenous chromophores.

-

-

Off-Target Effects: Some caged compounds, particularly at the high concentrations used for two-photon uncaging, can have pharmacological effects in their caged form (e.g., antagonism of GABA-A receptors).[1] It is essential to perform control experiments with the caged compound in the absence of light.

Stability and Storage:

-

7-nitroindoline derivatives are generally stable to hydrolysis at physiological pH.[3]

-

Stock solutions should be stored frozen (-20°C or -80°C) and protected from light.[3]

-

For experiments, freshly prepared solutions are recommended. Avoid repeated freeze-thaw cycles.

Concluding Remarks and Future Outlook

7-nitroindoline derivatives have proven to be robust and versatile tools for the photo-control of biological processes. Their favorable photochemical properties, including rapid release kinetics and amenability to two-photon excitation, have solidified their place in the toolbox of cell biologists and neuroscientists. As our understanding of their photochemistry deepens and synthetic methodologies improve, we can anticipate the development of next-generation 7-nitroindoline-based probes with even greater efficiency, longer wavelength excitation, and reduced off-target effects. This will undoubtedly open new avenues for dissecting the complexities of living systems with unprecedented precision.

References

- Corrie, J. E. T. (2017). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH.

- Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1.

- Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Neuromethods, 90, 145-169.

- Passlick, S., & Ellis-Davies, G. C. R. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 293, 321-328.

- Guruge, C., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 9(10), 2713-2721.

- Ellis-Davies, G. C. R. (2007). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 1(1), 48-57.

- Michael, K., et al. (2023).

- Li, C., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Biomedical Optics Express, 7(11), 4654-4659.

- Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(42), 15698-15701.

- Papageorgiou, G., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience, 13(24), 3469-3481.

- Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.

- Olson, J. P., et al. (2014). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(42), 15698-15701.

- Ogden, D., & Corrie, J. E. T. (2013). 7-Nitroindoline-derived caged compounds.

- Bolze, F., Specht, A., & Piant, S. (2011). Two-photon excitation in life sciences: Neurotransmitter and fluorescence uncaging. Proceedings of SPIE, 7903.

-

Truman ChemLab. (2009). Kinetics of a Flash-Induced Isomerization Reaction. Retrieved from [Link]

- Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2.

- Michael, K., et al. (2023).

- Specht, A., Bolze, F., & Piant, S. (2016). Two-photon uncaging, from neuroscience to materials.

- Michael, K., et al. (2020).

- Rozsa, B. (2022). Two-photon uncaging.

- Cruikshank, S. J., et al. (2013). Control experiments for 2-photon glutamate uncaging. Journal of Neurophysiology, 110(3), 779-791.

-

YouTube. (2021). Flash Photolysis, Laser in photochemical reaction. Retrieved from [Link]

-

Practical Exercises in Physical Chemistry. (n.d.). Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). An Introduction to Flash Photolysis using the LP980 Spectrometer. Retrieved from [Link]

- BenchChem. (2025).

- Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Journal of the American Chemical Society, 143(41), 16976-16992.

- Oury-Donat, F., et al. (2018). Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to. Journal of Pharmaceutical and Biomedical Analysis, 153, 1-8.

- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Prasad, P. N. (2007).

- Hudson, Z. M. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Bioproducts Institute - The University of British Columbia.

- Sarret, P., et al. (2009). A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates. Journal of Neuroscience Methods, 183(2), 161-167.

- Do, L. Q. (2006). Purification and structural characterization of caged DNA oligonucleotides. LSU Scholarly Repository.

- Belfield, K. D., et al. (2004). Two-photon absorption cross-sections of common photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 497-502.

- Rakovich, Y. P., et al. (2019). Strong increase in the effective two-photon absorption cross-section of excitons in quantum dots due to the nonlinear interaction with localized plasmons in gold nanorods. Nanoscale, 11(23), 11148-11157.

- Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5836.

Sources

- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. OPG [opg.optica.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-4-Methoxy-7-nitroindolinyl-caged-L-glutamate-in-Neuroscience-Research

Abstract

The precise investigation of synaptic transmission and plasticity, fundamental processes for neural computation and memory, necessitates tools that offer unparalleled spatiotemporal control. This technical guide delves into the core principles and applications of 4-Methoxy-7-nitroindolinyl-caged-L-glutamate (MNI-caged-glutamate), a cornerstone photolabile compound in modern neuroscience. We will explore its photochemical properties, detail its primary application in two-photon glutamate uncaging, and provide field-tested protocols for its use in mapping neural circuits and investigating synaptic function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of optical control to dissect the complexities of the nervous system.

Introduction: The Need for Precision in Probing Synaptic Function

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its precise release and reception at synapses are critical for everything from sensory perception to learning and memory. Traditional methods for studying glutamatergic signaling, such as electrical stimulation or bath application of agonists, lack the spatial and temporal resolution to probe individual synapses or dendritic spines.[1] This limitation spurred the development of "caged" neurotransmitters, which are biologically inert molecules that can be rapidly activated by light to release their active component.[2]

4-Methyl-7-nitroindoline is the core photolabile protecting group in MNI-caged-L-glutamate. This compound has emerged as a preferred tool for neuroscientists due to its superior photochemical properties and biological inertness prior to photolysis.[3][4] By "caging" glutamate with the MNI group, researchers can deliver it to a biological preparation in an inactive form and then, with a focused pulse of light, release it at a specific time and location, mimicking the natural process of synaptic transmission with high fidelity.[1] This guide will focus on the most powerful application of this technology: two-photon glutamate uncaging.

MNI-caged-glutamate: Properties and Advantages

The experimental utility of a caged compound is dictated by a range of photochemical and pharmacological properties. MNI-caged-glutamate has been widely adopted because it excels in several key areas.[5]

2.1. Mechanism of Photolysis

The core of MNI-caged-glutamate's function lies in its 7-nitroindoline moiety.[4] Upon absorption of a photon (or two photons in the case of two-photon excitation), the molecule undergoes a rapid photochemical reaction that cleaves the bond holding the glutamate molecule, releasing it in its active form.[6] This process is remarkably fast, with release half-times of less than 0.26 milliseconds, enabling the study of fast synaptic events.[3][4]

Caption: Photolysis workflow of MNI-caged-glutamate.

2.2. Key Photochemical Properties

The efficacy of a caged compound is quantified by several key parameters. MNI-caged-glutamate offers a favorable balance of these properties for neuroscience applications.

| Property | Value | Significance in Experiments |

| One-Photon Quantum Yield | 0.065-0.085 | High efficiency of glutamate release with single-photon excitation (UV light). |

| Two-Photon Cross-Section | 0.06 GM at 730 nm | Suitable for two-photon uncaging, allowing for deeper tissue penetration and higher spatial resolution. |

| Excitation Wavelength (2P) | ~720 nm | Compatible with standard Ti:sapphire lasers used in two-photon microscopy.[5][7] |

| Hydrolytic Stability | High | Stable at neutral pH, making it suitable for long-duration experiments in physiological buffers. |

| Pharmacological Inertness | High | Does not activate glutamate receptors in its caged form, ensuring no confounding effects before photolysis. |

2.3. Advantages Over Other Caged Glutamates

MNI-caged-glutamate offers significant advantages over its predecessor, 7-nitroindolinyl-caged glutamate (NI-caged glutamate), and other caged compounds. The addition of a methoxy group at the 4-position of the nitroindoline core makes MNI-caged-glutamate approximately 2.5 times more efficient at releasing glutamate upon photolysis.[3][4] This increased efficiency means that lower concentrations or lower light power can be used, reducing the risk of phototoxicity.

While newer compounds exist, MNI-caged-glutamate remains a gold standard due to its well-characterized properties, commercial availability, and the vast body of literature supporting its use.[3]

Core Application: Two-Photon Glutamate Uncaging (2P-GU)

The combination of MNI-caged-glutamate with two-photon laser scanning microscopy (2PLSM) provides an exceptionally powerful tool for probing synaptic function with subcellular precision.[8] Two-photon excitation confines the photolysis to a femtoliter-sized volume, allowing for the stimulation of individual dendritic spines without affecting neighboring ones.[5][9]

Caption: Experimental setup for two-photon glutamate uncaging.

3.1. Detailed Experimental Protocol

This protocol provides a generalized workflow for performing 2P-GU on acute brain slices. The specific parameters will need to be optimized for each experimental setup and preparation.

Materials:

-

MNI-caged-L-glutamate

-

Artificial cerebrospinal fluid (aCSF)

-

Two-photon laser scanning microscope with a Ti:sapphire laser

-

Electrophysiology rig with patch-clamp amplifier

-

Patch pipettes

-

Fluorescent dye (e.g., Alexa Fluor 594) for visualizing neuron morphology

Procedure:

-

Preparation of MNI-caged-glutamate solution:

-

Dissolve MNI-caged-L-glutamate in aCSF to a final concentration of 2.5-10 mM.[5] The optimal concentration will depend on the depth of the target neuron and the desired response amplitude.

-

Protect the solution from light to prevent premature uncaging.

-

-

Slice Preparation and Neuron Visualization:

-